N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(4-METHYL-2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHYL-2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This reaction is efficient and convenient, utilizing readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement suggests that it could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-METHYL-2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~2~-(4-METHYL-2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in the inhibition of specific signaling pathways involved in cancer cell proliferation.
Agriculture: The compound has applications in the development of agrochemicals, including pesticides and herbicides.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-METHYL-2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in cell apoptosis and G2/M phase arrest, ultimately suppressing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine scaffold and have comparable biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and methotrexate also belong to the pyrimidine class and exhibit anticancer properties.
Uniqueness
N~2~-(4-METHYL-2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness contributes to its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C12H10N6O |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10N6O/c1-8-3-5-13-9(7-8)15-11(19)10-16-12-14-4-2-6-18(12)17-10/h2-7H,1H3,(H,13,15,19) |
InChI Key |
SLUUNLSTGQEWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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